1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(4-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-20-16-6-4-15(5-7-16)13-18-8-10-19(11-9-18)14-17-3-2-12-21-17/h2-7,12H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDXCUZINAYLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
General Synthetic Strategies for the Construction of 1,4-Disubstituted Piperazine (B1678402) Cores
The construction of the 1,4-disubstituted piperazine core can be achieved through various synthetic strategies, ranging from traditional multi-step approaches to modern catalytic methods.
Multi-Step Synthesis Approaches for Complex Piperazine Derivatives
Classical methods for synthesizing unsymmetrically 1,4-disubstituted piperazines often involve a stepwise approach. A common strategy begins with the mono-N-alkylation or N-arylation of piperazine itself. However, this direct approach can be challenging due to the competing formation of the disubstituted product. To circumvent this, one of the nitrogen atoms of the piperazine ring can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This allows for the selective functionalization of the unprotected nitrogen, followed by deprotection and subsequent reaction at the second nitrogen atom.
Another established multi-step approach involves the cyclization of appropriate precursors. For instance, the reaction of N,N'-disubstituted ethylenediamines with dihaloethanes or their equivalents can form the piperazine ring. A versatile method involves the reaction of anilines with bis(2-chloroethyl)amine (B1207034) to create N-arylpiperazines, which can then be further functionalized. core.ac.uk Similarly, piperazine-2,5-diones can be synthesized and subsequently reduced to the corresponding piperazine. For example, a series of 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov
Modern Catalytic Reactions in Piperazine Synthesis
Modern synthetic chemistry has introduced a variety of catalytic methods that offer more efficient and atom-economical routes to 1,4-disubstituted piperazines. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of N-arylpiperazines from aryl halides and piperazine. mdpi.com These reactions are often favored for their high yields and functional group tolerance.
Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org Furthermore, visible-light photoredox catalysis has emerged as a powerful tool. For example, a decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines under mild conditions using an iridium-based photocatalyst. organic-chemistry.org Reductive amination is another key catalytic method, which can be used to introduce alkyl substituents onto the piperazine nitrogen atoms. mdpi.com This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.
Targeted Synthetic Routes for 1-(2-Furylmethyl)-4-(4-methoxybenzyl)piperazine and Direct Analogues
The synthesis of the specific compound this compound can be envisioned through several convergent synthetic routes, leveraging the general strategies described above.
A highly probable and direct approach involves the N-alkylation of a monosubstituted piperazine precursor. This can be achieved in two ways:
Alkylation of 1-(4-methoxybenzyl)piperazine (B1330243): This method would involve the reaction of commercially available or synthesized 1-(4-methoxybenzyl)piperazine with a 2-furylmethyl halide, such as 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan, in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Alkylation of 1-(2-furylmethyl)piperazine (B1269322): Conversely, one could react 1-(2-furylmethyl)piperazine with 4-methoxybenzyl chloride or another suitable 4-methoxybenzyl halide.
A second major synthetic strategy is reductive amination . This would involve the reaction of 1-(4-methoxybenzyl)piperazine with furfural (B47365) (furan-2-carbaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is often preferred due to its mild reaction conditions and high chemoselectivity. taylorfrancis.comrsc.orgrsc.orgresearchgate.net The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.
The synthesis of a closely related analogue, 1-(benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine, has been reported, which was achieved by treating N-((benzofuran-2-yl)methyl)piperazine with 4-methoxybenzyl chloride, yielding the product in 84% yield. nih.gov This provides strong evidence for the feasibility of the alkylation approach for the synthesis of the furyl analogue.
Strategic Derivatization for Structure-Activity Relationship (SAR) Investigations
The piperazine scaffold is a versatile template for modification to explore structure-activity relationships (SAR). researchgate.net Strategic derivatization of this compound can provide valuable insights into how different structural features influence its biological activity, for instance, at serotonin (B10506) and dopamine (B1211576) receptors. nih.govresearchgate.netmdpi.comtandfonline.com
Modifications of the 2-Furylmethyl Moiety:
Substitution on the furan (B31954) ring: Introduction of small alkyl or electron-withdrawing/donating groups at the 4- or 5-position of the furan ring can probe the electronic and steric requirements of the binding pocket.
Modification of the methylene (B1212753) linker: The length of the methylene linker between the furan and piperazine rings can be varied to understand the optimal distance for receptor interaction.
Modifications of the 4-Methoxybenzyl Moiety:
Substitution on the phenyl ring: The position and nature of the substituent on the benzyl (B1604629) ring can be altered. For example, moving the methoxy (B1213986) group to the ortho- or meta-position, or replacing it with other substituents like halogens, alkyls, or trifluoromethyl groups, can significantly impact binding affinity and selectivity. tandfonline.com
Replacement of the benzyl group: The entire 4-methoxybenzyl group can be replaced with other substituted arylalkyl or heteroarylalkyl groups to explore a wider chemical space.
Modifications of the Piperazine Core:
Introduction of substituents on the piperazine ring: Adding substituents to the carbon atoms of the piperazine ring can introduce chirality and conformational constraints, which may lead to enhanced selectivity for specific receptor subtypes.
The following tables present examples from the literature on how systematic modifications of 1,4-disubstituted piperazines affect their binding affinities for dopamine and serotonin receptors, illustrating the principles of SAR investigations.
Table 1: SAR of Arylpiperazines at Dopamine D3 and D2 Receptors Data extracted from a study on dopamine D3 receptor antagonists. acs.org
| Compound | Head Group (R) | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity |
| 6 | Phenyl | 5.3 | 29 | 5.4 |
| 7 | 2-Methylphenyl | 6.7 | 102 | 15 |
| 8 | 2-Methoxyphenyl | 2.5 | 142 | 56 |
| 9 | 2-Chlorophenyl | 8.8 | 200 | 23 |
| 10 | 2-Trifluoromethylphenyl | 9.8 | 260 | 27 |
This interactive table demonstrates that substitutions at the ortho position of the phenyl ring generally increase selectivity for the D3 receptor over the D2 receptor, with the 2-methoxyphenyl group providing the highest selectivity in this series.
Table 2: SAR of Arylpiperazines at Serotonin 5-HT1A, 5-HT2A, and 5-HT7 Receptors Data extracted from a study on arylpiperazine serotonergic/dopaminergic ligands. nih.gov
| Compound | Biphenyl-like System | Spacer | Terminal Fragment | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |
| 9a | 2-Methoxyphenyl | -(CH₂)₃- | 1-Adamantylcarboxamido | 23.9 | 39.4 | 45.0 |
| 9b | 2-Methoxyphenyl | -(CH₂)₄- | 1-Adamantylcarboxamido | 17.5 | 15.3 | 26.3 |
| 12a | 2,3-Dichlorophenyl | -(CH₂)₃- | 1-Adamantylcarboxamido | 41.5 | 315 | 42.5 |
| 12b | 2,3-Dichlorophenyl | -(CH₂)₄- | 1-Adamantylcarboxamido | 23.3 | 215 | 17.3 |
This interactive table illustrates that for this series of compounds, a longer (tetramethylene) spacer between the piperazine and the terminal fragment generally leads to higher affinity for all three serotonin receptor subtypes compared to a shorter (trimethylene) spacer.
Advanced Spectroscopic and Structural Elucidation Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine," ¹H and ¹³C NMR would provide a complete picture of the proton and carbon framework, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the 4-methoxybenzyl group would likely appear as two doublets in the aromatic region (typically δ 6.8-7.3 ppm). The three protons of the furan (B31954) ring would also resonate in the aromatic region, with characteristic chemical shifts and coupling constants. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, likely around δ 3.8 ppm. The methylene (B1212753) protons of the benzyl (B1604629) and furylmethyl groups (-CH₂-) would each give rise to a singlet. The eight protons of the piperazine (B1678402) ring would likely appear as a complex multiplet, though in some cases they can resolve into two distinct multiplets corresponding to the axial and equatorial protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The number of signals would confirm the molecular symmetry. The carbons of the aromatic rings and the furan ring would resonate in the downfield region (typically δ 110-160 ppm). The methoxy carbon would appear around δ 55 ppm. The methylene carbons and the piperazine ring carbons would be found in the upfield region of the spectrum. The application of Distortionless Enhancement by Polarization Transfer (DEPT) experiments would help in distinguishing between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in assembling the molecular structure. COSY would establish proton-proton couplings, for instance, between adjacent protons on the aromatic rings. HSQC would correlate each proton with its directly attached carbon atom. HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the benzyl and furylmethyl groups to the piperazine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and typical chemical shift ranges.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 4-methoxybenzyl Ar-H | ~6.8-7.3 (d, d) | ~114-130 |
| 4-methoxybenzyl Ar-C | - | ~159 (C-O), ~130 (C-CH₂) |
| -OCH₃ | ~3.8 (s) | ~55 |
| Benzyl -CH₂- | ~3.5 (s) | ~62 |
| Piperazine -CH₂- | ~2.4-2.6 (m) | ~53 |
| Furylmethyl -CH₂- | ~3.6 (s) | ~55 |
| Furan Ar-H | ~6.2-7.4 (m) | ~107-142 |
| Furan Ar-C | - | ~152 (C-CH₂), ~110-142 |
Utilization of Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical mass spectrum of "this compound," the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the C-N bonds of the piperazine ring and the benzylic C-N bonds. xml-journal.net Expected fragments would correspond to the furylmethyl cation, the methoxybenzyl cation, and various fragments of the piperazine ring. xml-journal.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and thus the exact molecular formula. nih.govnih.gov This is a crucial step in confirming the identity of a newly synthesized compound. For "this compound" (C₁₇H₂₂N₂O₂), the calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 286.37 g/mol |
| HRMS (ESI-TOF) [M+H]⁺ | Calculated: 287.1754, Found: [Value to be determined experimentally] |
| Key Fragment Ions (m/z) | 121 (methoxybenzyl), 81 (furylmethyl), and piperazine ring fragments |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its structural features.
Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching for the aromatic rings and the furan ring, and C-O stretching for the ether linkage of the methoxy group and the furan ring. The C-N stretching of the tertiary amines in the piperazine ring would also be present. The absence of certain bands, such as N-H stretching (for secondary amines) or C=O stretching (for carbonyls), would confirm the structure. The region between 1600 and 1400 cm⁻¹ would show characteristic aromatic ring skeletal vibrations.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2800 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch (Tertiary Amine) | 1250-1020 |
| C-O Stretch (Aryl Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-O-C Stretch (Furan) | ~1150 |
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of "this compound" can be grown, this technique would provide precise information about bond lengths, bond angles, and torsion angles.
Based on studies of numerous piperazine derivatives, the piperazine ring is expected to adopt a chair conformation, which is its most stable arrangement. beilstein-journals.org The analysis would also reveal the relative orientations of the furylmethyl and 4-methoxybenzyl substituents on the piperazine ring (i.e., whether they are in axial or equatorial positions). Furthermore, the crystal packing analysis would elucidate the intermolecular interactions, such as van der Waals forces and potential weak C-H···O or C-H···π interactions, that govern the arrangement of molecules in the solid state.
Table 4: Predicted Crystallographic Parameters for this compound These are hypothetical parameters and would need to be determined experimentally.
| Parameter | Predicted Information |
|---|---|
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c, α, β, γ to be determined |
| Piperazine Ring Conformation | Expected to be a chair conformation |
| Intermolecular Interactions | van der Waals forces, possible weak hydrogen bonds |
Chromatographic Methods for Compound Isolation and Purity Assessment
Chromatographic techniques are essential for the purification of the target compound and for the assessment of its purity.
Column Chromatography: Following synthesis, "this compound" would typically be purified by column chromatography using silica (B1680970) gel as the stationary phase. A solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, would be used to elute the compound from the column, separating it from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing the purity of the final compound. nih.gov A reversed-phase C18 column is commonly used for the analysis of piperazine derivatives. sielc.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The purity of the compound would be determined by integrating the peak area of the main component and any impurities detected, typically using a UV detector set to a wavelength where the aromatic rings absorb. A purity of >95% is generally required for further studies.
Table 5: Typical HPLC Conditions for Purity Assessment of Piperazine Derivatives
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Reversed-phase C18 column |
| Mobile Phase | Acetonitrile/water or Methanol/water with a buffer or acid modifier |
| Detection | UV spectrophotometry (e.g., at 254 nm) |
| Flow Rate | ~1 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Molecular and Biochemical Mechanism of Action Studies
Ligand-Target Interactions at the Receptor Level
The interaction of 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine and its structural analogs with various neurotransmitter receptor systems has been a subject of scientific investigation to understand its pharmacological profile.
Serotonergic Receptor System Interactions and Affinities (e.g., 5-HT1A)
Arylpiperazine derivatives are recognized for their significant affinity for serotonin (B10506) receptors. The 4-alkyl-1-arylpiperazine scaffold is a key structural feature for high-affinity binding to the 5-HT1A receptor. mdpi.comsemanticscholar.org Research on analogous compounds has demonstrated potent interactions with this receptor subtype. For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) and its 3,5-dimethyl analog have shown high selectivity and binding affinities for the 5-HT1A receptor, with Ki values of 1.2 nM and 21.3 nM, respectively. mdpi.comsemanticscholar.org
Another related compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), is a high-affinity 5-HT1A antagonist with a Ki value of 0.6 nM. nih.gov Structure-activity relationship studies on NAN-190 analogs have revealed that modifications to the molecule can enhance both affinity and selectivity for the 5-HT1A receptor over other receptors like the α1-adrenergic receptor. nih.gov For example, replacing the phthalimide (B116566) group with a 1-adamantanecarboxamido moiety resulted in a compound with a Ki of 0.4 nM for the 5-HT1A receptor and a 160-fold selectivity over α1-adrenergic sites. nih.gov
While direct binding data for this compound is not extensively documented in the available literature, the consistent high affinity of structurally similar arylpiperazine compounds suggests that it likely interacts significantly with the serotonergic system, particularly the 5-HT1A receptor.
Table 1: Binding Affinities of Structurally Related Compounds for the 5-HT1A Receptor
| Compound | Ki (nM) |
|---|---|
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 mdpi.comsemanticscholar.org |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 mdpi.comsemanticscholar.org |
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.6 nih.gov |
Dopaminergic System Interactions
The arylpiperazine moiety is also a common feature in ligands targeting dopamine (B1211576) receptors. Docking studies of 1-benzyl-4-arylpiperazines with the dopamine D2 receptor have shown that key interactions include the protonated N1 of the piperazine (B1678402) ring with Asp 86 and edge-to-face interactions of the arylpiperazine's aromatic ring with Phe 178, Trp 182, and Tyr 216. bg.ac.rsnih.gov The presence of an electron-donating group, such as a methoxy (B1213986) group, on the arylpiperazine ring has been found to increase binding affinity. nih.gov
Research on N-phenylpiperazine benzamides has indicated that these compounds can achieve selectivity for the D3 receptor over the D2 receptor by engaging in a bitopic binding mode, where the N-phenylpiperazine moiety occupies the orthosteric binding site and the benzamide (B126) portion interacts with a secondary binding pocket unique to the D3 receptor. mdpi.com This has led to the development of D3-selective ligands. mdpi.com
Modulation of Other Neurotransmitter Systems and Receptor Mediation (e.g., Cholinergic, N-methyl-D-aspartate (NMDA)-glutamatergic)
The cholinergic system, involving nicotinic and muscarinic receptors, is crucial for cognitive functions, and its degeneration is linked to diseases like Alzheimer's. universiteitleiden.nl Cholinergic antagonists can block these receptors, and the cumulative effect of such medications is known as the anticholinergic burden. mdpi.com
The N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system, is vital for synaptic plasticity and has been implicated in various CNS disorders. researchgate.net Some studies have explored the effects of N-benzylpiperazine (BZP) and its analogs on memory, suggesting an involvement of cholinergic, NMDA-glutamatergic, and 5-HT1A receptors. researchgate.net However, specific research detailing the direct interaction of this compound with cholinergic or NMDA-glutamatergic systems is not available in the reviewed scientific literature.
Neurokinin-1 (NK1) Receptor Antagonism Research
Neurokinin-1 (NK1) receptor antagonists have been investigated for their therapeutic potential in various conditions, including emesis, pain, and depression. wikipedia.org The NK1 receptor is the primary receptor for substance P, a neuropeptide involved in pain transmission and inflammation. nih.gov Several classes of non-peptide NK1 receptor antagonists have been developed, many of which feature a piperazine or piperidine (B6355638) core. wikipedia.orgnih.gov For example, diacylpiperazine compounds have been identified as potent and selective competitive antagonists of the human NK1 receptor. nih.gov Despite the structural diversity of NK1 antagonists, they are thought to share a common binding site on the receptor. nih.gov While piperazine-containing compounds have been explored as NK1 receptor antagonists, specific studies on the NK1 receptor antagonism of this compound have not been identified in the current body of scientific literature.
Enzyme Inhibition Profiling
The inhibitory effects of this compound and related compounds on specific enzymes have been investigated, with a particular focus on tyrosinase.
Tyrosinase Inhibition Studies
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. researchgate.net Several studies have explored piperazine-containing compounds as tyrosinase inhibitors. For instance, a series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. researchgate.netnih.gov Among these, a compound featuring an indole (B1671886) moiety at the N-1 position of the piperazine ring showed a significant inhibitory effect with an IC50 value of 72.55 μM and exhibited mixed-type inhibition. researchgate.netnih.gov
Another study focused on (4-hydroxyphenyl)piperazine-based compounds, identifying them as competitive inhibitors of tyrosinase. researchgate.net The incorporation of a 4-(4-fluorobenzyl)piperazine fragment has also led to the discovery of potent tyrosinase inhibitors, with some compounds being significantly more active than the reference compound, kojic acid. unica.it The presence of a furan (B31954) moiety in other classes of molecules has also been associated with tyrosinase inhibitory activity. nih.gov
While these findings highlight the potential of the piperazine and furan scaffolds in designing tyrosinase inhibitors, specific IC50 values and detailed kinetic studies for this compound were not found in the reviewed literature. The existing data on related compounds suggest that this molecule could possess tyrosinase inhibitory properties.
Table 2: Tyrosinase Inhibitory Activity of a Structurally Related Compound
| Compound | IC50 (µM) | Inhibition Type |
|---|
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
The inhibition of cholinesterase enzymes, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions such as Alzheimer's disease, where maintaining acetylcholine (B1216132) levels is crucial. nih.gov The piperazine nucleus is a structural motif found in various compounds designed as cholinesterase inhibitors. nih.gov
However, a thorough review of published scientific literature reveals no specific studies investigating the inhibitory activity of this compound against either Acetylcholinesterase or Butyrylcholinesterase. Consequently, data regarding its potency (such as IC₅₀ values) and the kinetics of its potential interaction with these enzymes are not available.
Table 1: Cholinesterase Inhibition Data for this compound No published data is available for the cholinesterase inhibitory activity of this specific compound.
| Enzyme | IC₅₀ (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase (AChE) | Data Not Available | Data Not Available |
| Butyrylcholinesterase (BChE) | Data Not Available | Data Not Available |
Inhibition of Microbial Enzyme Targets (e.g., MurB, DNA Gyrase/Topoisomerase IV)
Bacterial enzymes such as DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents, including the fluoroquinolone class of antibiotics. ugm.ac.id These type II topoisomerases are essential for bacterial DNA replication, making them prime targets for therapeutic intervention. nih.gov The MurB enzyme is also a critical component of bacterial cell wall biosynthesis.
Despite the investigation of other heterocyclic compounds as inhibitors of these enzymes, there is currently no available research in scientific literature that evaluates the efficacy of this compound as an inhibitor of MurB, DNA gyrase, or topoisomerase IV. Therefore, its potential as an antibacterial agent acting through these mechanisms remains uncharacterized.
Glutathione (B108866) S-transferase (GST) Inhibition
Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic substrates. nih.gov Overexpression of GSTs has been implicated in the development of resistance to certain therapeutic agents, making GST inhibitors a subject of interest in oncology and other fields. mdpi.com
An extensive search of scientific databases indicates that this compound has not been evaluated for its potential to inhibit any of the Glutathione S-transferase isoenzymes. As a result, no data on its inhibitory constants or mechanism of action against GSTs have been published.
Investigation of Efflux Pump Modulation
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, contributing significantly to multidrug resistance (MDR). mdpi.com The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. Arylpiperazines are a class of molecules that have been explored for this purpose. nih.gov
Currently, there are no published studies focused on the ability of this compound to modulate the activity of bacterial efflux pumps. Its capacity to act as an EPI and potentially reverse antibiotic resistance has not been reported.
In Vitro Biological Activity Characterization (e.g., Antioxidant Activity)
The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in numerous pathological conditions. Standard in vitro assays to determine this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov The piperazine scaffold is present in various molecules that have demonstrated antioxidant properties. researchgate.net
However, specific studies detailing the in vitro antioxidant activity of this compound are absent from the current body of scientific literature. No data from DPPH, ABTS, or other antioxidant assays for this particular compound have been published.
Table 2: In Vitro Antioxidant Activity for this compound No published data is available for the antioxidant activity of this specific compound.
| Assay | Activity Metric (e.g., IC₅₀) | Result |
|---|---|---|
| DPPH Radical Scavenging | Data Not Available | Data Not Available |
| ABTS Radical Scavenging | Data Not Available | Data Not Available |
Structure Activity Relationship Sar and Pharmacophore Modeling
Design Principles for Comprehensive SAR Studies of Piperazine (B1678402) Derivatives
Comprehensive SAR studies are fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles. For piperazine derivatives, these studies are guided by several key design principles. researchgate.netnih.gov
Systematic Modification: The core principle involves the systematic modification of the substituents at the N1 and N4 positions of the piperazine ring. This allows researchers to probe the chemical space around a lead compound and determine the impact of various functional groups on a specific biological target.
Scaffold Hopping and Ring Variation: While the piperazine ring is a common core, studies may explore replacing it with similar cyclic diamines (e.g., homopiperazine) to assess the impact of ring size and conformation on activity.
Isosteric and Bioisosteric Replacement: This principle involves replacing functional groups with others that have similar physical or chemical properties to investigate their role in molecular interactions. For instance, the furan (B31954) ring in 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine could be replaced with a thiophene or phenyl ring to evaluate the effect of the heteroatom and aromaticity.
Conformational Analysis: The piperazine ring typically exists in a chair conformation. The nature and size of the N1 and N4 substituents can influence the conformational equilibrium, which in turn affects how the molecule fits into a receptor's binding pocket. SAR studies often incorporate computational modeling to understand these conformational preferences.
The versatile structure of piperazine allows for the development of new bioactive molecules for a wide range of diseases. nih.gov The two nitrogen atoms in the six-membered ring provide a large polar surface area and opportunities for hydrogen bonding, which often leads to improved water solubility and oral bioavailability. eurekaselect.com
Identification of Critical Structural Moieties for Targeted Biological Activities
The biological activity of a piperazine derivative is determined by the specific structural moieties it contains and their spatial arrangement. These moieties often serve as pharmacophoric features that interact with biological targets like receptors or enzymes. For this compound, the critical structural components can be dissected as follows.
The piperazine core itself is a key pharmacophoric element. Its two nitrogen atoms can act as hydrogen bond acceptors, and at physiological pH, one or both can be protonated, allowing for ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a binding site. nih.gov This basic core is central to the activity of many centrally active piperazine derivatives. researchgate.net
The N-benzyl moiety is a common feature in ligands targeting central nervous system (CNS) receptors. researchgate.net This group typically engages in hydrophobic and van der Waals interactions within the binding pocket. The benzyl (B1604629) group in the title compound is further substituted, which fine-tunes its properties.
The 2-furylmethyl group is a heterocyclic moiety. The presence of a heteroaromatic ring like furan can introduce specific electronic properties and potential hydrogen bonding capabilities (via the oxygen atom) that differ from a simple alkyl or aryl substituent.
Pharmacophore models for CNS-active piperazine derivatives often include a basic amine center (from the piperazine ring) and two hydrophobic regions. nih.gov In the case of this compound, the furylmethyl and methoxybenzyl groups would fulfill the role of these hydrophobic features, interacting with corresponding pockets in the target protein.
| Structural Moiety | Potential Pharmacophoric Role | Type of Interaction |
|---|---|---|
| Piperazine Ring (Protonated Nitrogen) | Basic/Positive Ionizable Group | Ionic Interaction, Hydrogen Bonding |
| 4-Methoxybenzyl Group | Primary Hydrophobic Feature | Hydrophobic, van der Waals, π-π Stacking |
| 2-Furylmethyl Group | Secondary Hydrophobic/Aromatic Feature | Hydrophobic, Potential H-Bond Acceptor (Oxygen) |
Analysis of Substituent Effects on Molecular Interactions and Potency
The nature and position of substituents on the aromatic rings of piperazine derivatives can dramatically influence their binding affinity, selectivity, and potency. researchgate.net
In the 4-methoxybenzyl moiety of the title compound, the methoxy (B1213986) group is located at the para position of the benzene ring. As an electron-donating group, the methoxy substituent can influence the electron density of the aromatic ring, which may affect π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor. Its position also dictates the vector of its electronic and steric influence.
SAR studies on N-benzylpiperazine derivatives have shown that the type and position of substitution on the phenyl ring are critical for activity. For example, modifying the substituent can shift a compound's selectivity between different receptor subtypes. A hypothetical SAR study could explore various substitutions at the para position to optimize potency, as illustrated in the table below.
| Substituent (R) at Para-Position | Electronic Effect | Potential Impact on Potency |
|---|---|---|
| -H (Hydrogen) | Neutral | Baseline |
| -OCH₃ (Methoxy) | Electron-Donating | May increase potency via enhanced H-bonding or electronic interactions |
| -Cl (Chloro) | Electron-Withdrawing, Halogen Bonding | May increase potency through specific halogen-bond interactions |
| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Can significantly alter binding by changing ring electronics and adding a lipophilic group |
| -CH₃ (Methyl) | Weakly Electron-Donating | May enhance hydrophobic interactions |
Exploration of Stereochemical Considerations in Biological Activity Profiles
Stereochemistry plays a crucial role in the interaction between a drug and its biological target, as enzymes and receptors are themselves chiral. researchgate.net While this compound itself is an achiral molecule, stereochemical considerations are paramount in the broader context of piperazine derivative design.
If a substituent were introduced on one of the carbon atoms of the piperazine ring, it would create a chiral center, leading to two enantiomers (R and S forms). These enantiomers, despite having identical chemical formulas, would have different three-dimensional arrangements. Consequently, they could exhibit significantly different biological activities, a phenomenon known as stereoselectivity. One enantiomer might fit perfectly into a binding site, leading to high potency, while the other might fit poorly or not at all, resulting in low or no activity.
For instance, in the development of δ-opioid agonists, stereoisomerism was a key factor in achieving high potency and selectivity. nih.gov Different enantiomers of a chiral piperazine derivative often display distinct pharmacological profiles, where one may act as an agonist and the other as an antagonist at the same receptor. Therefore, any future optimization of this compound that involves substitution on the piperazine ring carbons would necessitate the separation and individual testing of the resulting enantiomers to fully characterize the SAR.
Computational Chemistry and Molecular Modeling in Research
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor, helping to elucidate the structural basis of its biological activity.
While specific molecular docking studies for 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine were not identified, this technique has been applied to analogous piperazine-containing compounds to understand their receptor interactions. For instance, docking analysis was conducted on a series of substituted 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines to explore their binding modes with the dopamine (B1211576) D2 receptor (D2 DAR). nih.gov These simulations proposed two primary docking orientations, with the more stable conformation involving a salt bridge between the piperidine (B6355638) moiety of the ligand and the Asp114 residue of the D2 receptor. nih.gov
Similarly, in the rational design of new anticancer agents, molecular docking was used to study the interaction of phenylpiperazine derivatives of 1,2-benzothiazine with the DNA-Topoisomerase II (Topo II) complex. nih.gov These studies indicated that the compounds could bind to both the DNA-Topo II complex and the minor groove of DNA, with interactions including hydrogen bonds with key amino acid residues like Aspartate. nih.gov
These examples demonstrate how molecular docking can provide critical insights into ligand-protein interactions, guiding the design and optimization of new therapeutic agents.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. DFT is a computational method that models the electron density of a system to determine its energy and other properties.
Electronic structure analysis provides insights into the reactivity and stability of a molecule. Key components of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity.
For isomers of N-(4-methoxyphenyl) piperazine (B1678402), DFT calculations were used to determine their HOMO and LUMO energies. researchgate.net Such analyses help in understanding the charge transfer characteristics within the molecule. MEP maps are also generated from these calculations to visualize the electrostatic potential on the molecule's surface. researchgate.net These maps are valuable for predicting a compound's reactivity towards nucleophilic and electrophilic attack and for understanding intermolecular interactions. researchgate.net
Table 1: Illustrative Electronic Properties of a Related Compound (para-Methoxyphenylpiperazine Isomer) (Note: This data is for a related compound and serves as an example of the outputs of DFT calculations.)
| Property | Calculated Value |
|---|---|
| HOMO Energy | Data not specified in search results |
| LUMO Energy | Data not specified in search results |
| Dipole Moment | 3.7061 D |
Data derived from studies on N-(4-methoxyphenyl) piperazine isomers. researchgate.net
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. Theoretical calculations can help assign experimental spectral bands and provide a deeper understanding of the molecule's vibrational modes and chemical environment.
For a novel piperazine derivative, 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, DFT calculations were performed to compute its vibrational frequencies. jksus.org Similarly, for a triazole derivative containing a methoxyphenyl group, DFT was used to calculate ¹H-NMR and ¹³C-NMR isotropic chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method. epstem.net These theoretical values are often correlated with experimental data to validate the computational model and aid in structural elucidation. epstem.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the conformational flexibility of ligands, the stability of ligand-protein complexes, and the dynamics of binding events.
While no specific MD simulation studies on this compound were found, this technique was applied to a potent dopaminergic ligand, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, to establish its mode of interaction and stability within the D2 dopamine receptor binding site. nih.gov MD simulations can reveal how the ligand and protein adapt to each other upon binding and can help refine the static picture provided by molecular docking. Conformational analysis of other piperazine derivatives has also been performed to identify model bioactive conformations and design pharmacophores. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence their potency.
No QSAR models specifically including this compound were identified. However, QSAR studies have been conducted on related classes of compounds. For example, a 2D-QSAR model was developed for aryl alkanol piperazine derivatives to analyze their antidepressant activities. nih.gov This study identified descriptors related to atom types, dipole moment, and molecular shape as being influential for 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov Another QSAR study on s-triazines and 2-arylpyrimidines as selective PDE4B inhibitors identified properties like Total Polar Surface Area (TPSA) and maximal projection radius as important for determining inhibitory activity. researchgate.net These models provide valuable information for designing novel compounds with enhanced biological activity. nih.gov
Future Directions and Emerging Research Perspectives
Exploration of Novel Biological Targets and Pathophysiological Pathways for Piperazine (B1678402) Scaffolds
The therapeutic potential of piperazine-containing compounds is far from exhausted, with ongoing research actively seeking to identify novel biological targets and unravel their roles in various pathophysiological pathways. A significant area of future exploration lies in the realm of neurological disorders. researchgate.net
Researchers are investigating piperazine derivatives as potential therapeutic agents for Alzheimer's disease. acs.org One promising target is the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in dendritic spine stability and memory formation. acs.org Studies have shown that certain piperazine compounds can act as TRPC6 agonists, offering neuroprotective effects against amyloid toxicity and restoring long-term potentiation in models of Alzheimer's disease. acs.orgnih.gov Another key target in the context of central nervous system (CNS) diseases is the sigma-1 (σ1) receptor, a protein implicated in a range of conditions including psychosis, substance abuse, and neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov Derivatives of 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine, such as those with a benzofuran-2-ylmethyl group, have been developed as selective σ1 receptor ligands, highlighting the potential for this scaffold in developing imaging agents and therapeutics for neuropsychiatric conditions. nih.gov
Beyond neurodegenerative diseases, the piperazine scaffold is being explored for its role in other neurological and psychiatric conditions. For instance, some piperazine analogues have demonstrated anxiolytic effects through their interaction with 5-HT1A receptors and melacortin receptors. researchgate.net The development of multi-target-directed ligands (MTDLs) is another emerging strategy, where a single piperazine-based molecule is designed to interact with multiple receptors, such as dopamine (B1211576) D2, 5-HT1A, 5-HT2A, and histamine (B1213489) H3 receptors, to achieve a more comprehensive therapeutic effect in complex disorders like schizophrenia. nih.govfgcu.edu
In oncology, research is uncovering the pro-apoptotic properties of novel piperazine derivatives. nih.gov Studies have shown that certain piperazine compounds can induce both intrinsic and extrinsic apoptosis pathways in cancer cells, for example, by enhancing the release of mitochondrial cytochrome c and activating caspases. nih.gov The modulation of signaling pathways crucial for cancer cell survival, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways, represents a significant avenue for future research into piperazine-based anticancer agents. mdpi.com The versatility of the piperazine scaffold is further demonstrated by its incorporation into compounds targeting a wide array of other therapeutic areas, including antimicrobial, anti-inflammatory, and antiviral applications. rsc.orgcam.ac.uk
The following table summarizes some of the emerging biological targets for piperazine scaffolds:
| Biological Target | Associated Disease/Condition | Potential Therapeutic Application |
| Transient Receptor Potential Canonical 6 (TRPC6) | Alzheimer's Disease | Neuroprotection, Memory Enhancement |
| Sigma-1 (σ1) Receptor | Neuropsychiatric and Neurodegenerative Diseases | Diagnostic Imaging, Therapeutic Intervention |
| 5-HT1A and Melacortin Receptors | Anxiety Disorders | Anxiolytic Agents |
| Multiple Receptors (e.g., D2, 5-HT1A, 5-HT2A) | Schizophrenia | Multi-Target Antipsychotics |
| Apoptosis Pathways (e.g., Caspases, Cytochrome c) | Cancer | Pro-apoptotic Anticancer Agents |
| PI3K/AKT, Src, BCR-ABL Pathways | Cancer | Targeted Cancer Therapy |
Development of Advanced and Sustainable Synthetic Methodologies for Structurally Complex Analogues
The growing interest in structurally diverse piperazine derivatives necessitates the development of more advanced and sustainable synthetic methodologies. Traditional synthetic routes are often being replaced by greener and more efficient approaches. nih.gov
Green chemistry principles are increasingly being integrated into the synthesis of piperazine analogues. acs.orgnih.gov This includes the use of microwave-assisted techniques, photoredox catalysis, green solvents, multicomponent single-pot reactions, and catalyst-free synthesis to improve therapeutic efficacy while minimizing environmental impact. acs.orgnih.gov Photoredox catalysis, for instance, offers a mild and green alternative to classical methods for the C-H functionalization of the piperazine ring, allowing for the synthesis of structurally complex derivatives. researchgate.net The use of organic photocatalysts further enhances the sustainability of these reactions. researchgate.net
Flow chemistry is another advanced methodology being applied to the synthesis of piperazine-containing active pharmaceutical ingredients (APIs). mdpi.com Continuous flow reactors offer advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for scalability. nih.gov This technology is particularly useful for multi-step syntheses of complex molecules and can be integrated with microwave units and catalytic beds to further accelerate and simplify synthetic procedures. nih.govmdpi.com
Biocatalysis is also emerging as a powerful tool for the synthesis of chiral piperazine derivatives. nih.govrsc.org Enzymes can offer high regio- and stereoselectivity under mild, aqueous conditions, providing an environmentally friendly route to enantiopure compounds. nih.gov For example, aminopeptidases have been used for the chiral resolution of racemic piperazine-2-carboxamide (B1304950) to produce enantiopure (S)-piperazine-2-carboxylic acid. rsc.org The immobilization of biocatalysts allows for their recovery and reuse, further enhancing the sustainability of the process. rsc.org
Researchers are also exploring novel synthetic strategies for constructing the piperazine ring itself and for introducing substituents at both the nitrogen and carbon atoms. nih.gov These include methods based on rearrangement reactions, such as the dizacope, hydrolytic, and Ugi-Smiles rearrangements, as well as transition-metal-catalyzed cyclizations. nih.govresearchgate.net The development of one-pot, one-step synthetic procedures for monosubstituted piperazines, which avoids the need for protecting groups, simplifies the synthesis and reduces costs. researchgate.net
A summary of advanced and sustainable synthetic methodologies for piperazine analogues is presented in the table below:
| Methodology | Key Features | Advantages |
| Green Chemistry Approaches | Microwave-assisted synthesis, photoredox catalysis, green solvents, multicomponent reactions | Reduced use of hazardous substances, increased energy efficiency, lower environmental impact |
| Flow Chemistry | Continuous processing in microreactors | Improved reaction control, enhanced safety, scalability, potential for automation |
| Biocatalysis | Use of enzymes as catalysts | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, environmentally friendly |
| Novel Synthetic Strategies | Rearrangement reactions, transition-metal-catalyzed cyclizations, one-pot procedures | Access to structurally diverse and complex analogues, simplified synthetic routes, improved efficiency |
Integration of Multi-Omics Data for Deeper Insights into Mechanism Elucidation
To gain a more comprehensive understanding of the mechanisms of action of piperazine-based compounds like this compound, future research will increasingly rely on the integration of multi-omics data. This systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and physiological responses to a drug. nih.govresearchgate.net
By integrating transcriptomics and metabolomics data, researchers can link changes in gene expression to alterations in metabolic pathways. acs.org For example, identifying differentially expressed genes and correlating them with changes in metabolite levels can reveal the metabolic networks that are most significantly impacted by a piperazine derivative. acs.org Similarly, combining proteomics and transcriptomics data can provide insights into the downstream effects of a drug on protein expression and function. acs.org
This integrated approach is particularly valuable for elucidating the complex mechanisms of action of multi-target drugs. For instance, in the context of a piperazine-based compound designed to treat a complex disease like chronic obstructive pulmonary disease (COPD), integrating systems pharmacology with transcriptomics, proteomics, and metabolomics can help to identify the key pathways and molecular targets involved in the therapeutic effect. fgcu.edu This can include pathways related to inflammation, oxidative stress, and lipid metabolism. fgcu.edu
The application of multi-omics is also crucial for understanding the off-target effects and potential toxicity of piperazine derivatives. By analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify unintended molecular interactions and pathways that may contribute to adverse effects. This information is invaluable for the early stages of drug development, allowing for the selection of candidates with more favorable safety profiles.
The integration of these large and complex datasets requires sophisticated bioinformatics tools and computational models. Network analysis, for example, can be used to construct interaction networks of genes, proteins, and metabolites, providing a visual representation of the biological systems perturbed by the drug. researchgate.net This can help to identify key nodes and hubs in the network that may represent critical therapeutic targets.
Refinement and Application of Advanced Computational Models for Rational Design
Advanced computational models are becoming indispensable tools for the rational design and optimization of piperazine-based drug candidates. These in silico methods can accelerate the drug discovery process by predicting the properties and activities of novel compounds before they are synthesized, thereby reducing the time and cost associated with experimental screening. openmedicinalchemistryjournal.com
Molecular docking is a widely used computational technique to predict the binding orientation of a ligand to its target protein. openmedicinalchemistryjournal.com For piperazine derivatives, docking studies have been employed to understand their interactions with various targets, including the sigma-1 receptor, topoisomerase II, and dipeptidyl peptidase-IV (DPP-IV). nih.govcam.ac.uknih.gov These studies can provide valuable insights into the key amino acid residues involved in binding and can guide the design of analogues with improved affinity and selectivity. nih.gov
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor interactions. nih.gov By simulating the movement of atoms over time, MD can provide information on the stability of the binding complex and the conformational changes that occur upon ligand binding. researchgate.netnih.gov For example, MD simulations have been used to identify stable binding modes of phenyl-piperazine scaffolds as eIF4A1 inhibitors and to understand the interactions of piperazine derivatives with the phosphoinositide 3-kinase (PI3K) delta. acs.orgresearchgate.net
Quantitative structure-activity relationship (QSAR) modeling is another powerful tool for rational drug design. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build models that correlate the three-dimensional properties of molecules with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. mdpi.com Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, is often used in conjunction with 3D-QSAR to guide the design of novel scaffolds. researchgate.net
The advent of machine learning and artificial intelligence is further revolutionizing computational drug discovery. astrazeneca.com Machine learning models can be trained on large datasets of chemical structures and biological activities to predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). youtube.com These models can help to prioritize compounds for synthesis and testing, and to identify candidates with a higher probability of success in clinical development. astrazeneca.com For instance, machine learning approaches are being developed to predict chemical reactivity, which could significantly accelerate the design of new synthetic routes for complex piperazine analogues. cam.ac.uk
The table below highlights some of the advanced computational models and their applications in the rational design of piperazine scaffolds:
| Computational Model | Application | Example |
| Molecular Docking | Predicting ligand-receptor binding modes and affinities | Understanding the interaction of piperazine derivatives with the sigma-1 receptor. nih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes and conformational changes | Identifying stable binding of phenyl-piperazine scaffolds to eIF4A1. acs.org |
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Correlating 3D molecular properties with biological activity to guide lead optimization | Developing models to predict the activity of PLK1 inhibitors. mdpi.com |
| Pharmacophore Modeling | Identifying the essential 3D features for biological activity to design novel scaffolds | Guiding the design of thieno[2,3-d] researchgate.netacs.orgnih.govtriazines targeting EGFR. researchgate.net |
| Machine Learning | Predicting ADMET properties, bioactivity, and chemical reactivity | Accelerating the design of new pharmaceuticals by predicting reaction outcomes. cam.ac.uk |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a two-step approach may include:
Reacting piperazine with 2-furylmethyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the 1-(2-furylmethyl)piperazine intermediate .
Introducing the 4-methoxybenzyl group via alkylation using 4-methoxybenzyl bromide in DCM with a base (e.g., DIEA) at 0–25°C .
- Critical Parameters : Solvent choice (DMF enhances solubility; DCM minimizes side reactions), temperature control (prevents thermal degradation), and stoichiometric ratios (excess alkylating agent improves substitution efficiency). Purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures >95% purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm; furyl protons at δ 6.3–7.4 ppm) .
- IR Spectroscopy : Identify key functional groups (C-O stretch of methoxy at ~1250 cm⁻¹; piperazine N-H bend at ~1550 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 327.2) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve chair conformation of the piperazine ring and dihedral angles between substituents .
Advanced Research Questions
Q. How does the substitution pattern on the piperazine ring influence the compound’s binding affinity to biological targets, as evidenced by molecular docking studies?
- Structure-Activity Relationship (SAR) Insights :
- The 2-furylmethyl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases), while the 4-methoxybenzyl group improves hydrophobic interactions .
- Comparative docking studies (e.g., AutoDock Vina) show that methyl positioning on the piperazine ring (e.g., 4-methyl vs. 2-methyl) alters binding free energy by 1–2 kcal/mol, impacting inhibitory potency .
Q. What strategies can resolve contradictions in bioactivity data between in vitro and cellular models for this compound?
- Hypothesis-Driven Approaches :
- Membrane Permeability : Assess via PAMPA assays; low permeability may explain reduced cellular activity despite strong in vitro enzyme inhibition .
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated demethylation of the methoxy group) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to rule out unintended kinase interactions .
Q. How can computational methods like DFT or molecular dynamics (MD) simulations predict the stability and reactivity of this compound under physiological conditions?
- Computational Workflow :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect stabilizes the HOMO, reducing oxidative degradation .
- MD Simulations (e.g., GROMACS) : Model interactions with lipid bilayers to assess passive diffusion rates. Simulations reveal that the furyl group increases rigidity, potentially hindering membrane penetration .
- Validation : Compare simulation results with experimental permeability data (e.g., Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
